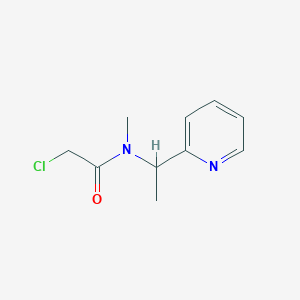

2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-methyl-N-(1-pyridin-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-8(13(2)10(14)7-11)9-5-3-4-6-12-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQPGWHXXRKVNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210069 | |

| Record name | Acetamide, 2-chloro-N-methyl-N-[1-(2-pyridinyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353977-76-0 | |

| Record name | Acetamide, 2-chloro-N-methyl-N-[1-(2-pyridinyl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-methyl-N-[1-(2-pyridinyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-methyl-N-(1-pyridin-2-yl-ethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Moiety

The chlorine atom in the acetamide group is highly reactive toward nucleophilic substitution (SN2), enabling diverse transformations:

-

Mechanistic Insight : The electron-withdrawing acetamide group enhances the electrophilicity of the adjacent chlorine, facilitating displacement by nucleophiles like thiols, amines, or alkoxides .

Cyclization Reactions

The pyridinyl group can act as an intramolecular nucleophile or directing group:

Formation of Thieno[2,3-b]pyridine Derivatives

-

Conditions : Reaction with sodium ethoxide in ethanol at reflux .

-

Product : Cyclized thieno[2,3-b]pyridine core fused with the acetamide group.

-

Example :

Imidazo[1,2-a]pyridine Formation

-

Product : 3-Bromoimidazo[1,2-a]pyridines via tandem cyclization/bromination.

Cross-Coupling Reactions

The pyridinyl group enables metal-catalyzed cross-coupling:

Hydrolysis and Functional Group Interconversion

-

Acidic Hydrolysis :

-

Basic Hydrolysis : Forms carboxylic acid derivatives under strong alkaline conditions .

Radical-Mediated Reactions

Bromination and Halogen Exchange

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

- Anticancer Properties: Research has indicated that derivatives of this compound could inhibit cancer cell proliferation, highlighting its potential as a lead compound in anticancer drug development.

Chemical Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure to create new compounds with desirable properties.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry examined various chloroacetamide derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory disorders.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer activity of this compound against various cancer cell lines. The findings demonstrated that it could induce apoptosis in cancer cells through specific molecular pathways, warranting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Chloroacetamides

Critical Analysis of Structural and Functional Divergences

- Electronic Effects : Nitro groups (e.g., in 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide) increase electrophilicity, favoring nucleophilic substitution, while trifluoroethyl groups (e.g., 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide) enhance metabolic stability via fluorine’s electron-withdrawing effects .

- Crystallinity vs. Bioavailability : Crystalline derivatives (e.g., dichlorophenyl-thiazolyl acetamide) are suited for structural studies, whereas oily analogs (e.g., 2-chloro-N-methyl-N-(2-phenylcyclohex-1-en-1-yl)acetamide) may offer better membrane permeability .

Biological Activity

2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various case studies that highlight its efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with N-methyl-1-(pyridin-2-yl)ethylamine. The resulting compound is characterized using techniques such as infrared spectroscopy (IR) and gas chromatography-mass spectrometry (GC-MS), which confirm the presence of functional groups and the molecular structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The pyridine ring in the compound enhances its ability to interact with various enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

- Antimicrobial Action : It has been shown to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0039 mg/mL |

| Pseudomonas aeruginosa | 0.025 mg/mL |

| Candida albicans | 16.69 µM |

These results indicate that the compound exhibits promising antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated various derivatives of chloroacetamides, including this compound, against multiple bacterial strains. The results showed effective inhibition against E. coli and S. aureus, with zones of inhibition ranging from 25 mm to 36 mm . -

Antifungal Activity Assessment :

Another investigation focused on the antifungal activity of this compound against Candida species, revealing MIC values that suggest significant antifungal potential . -

Comparative Analysis :

A comparative study highlighted that while similar compounds exhibited varying degrees of antimicrobial activity, this compound consistently showed superior efficacy against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide, and what critical parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between chloroacetyl chloride and a pyridin-ethylamine derivative. Key steps include:

- Amide bond formation : Reacting 1-pyridin-2-yl-ethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Solvent selection : Dichloromethane or acetonitrile is preferred to minimize side reactions .

- Temperature control : Maintaining temperatures below 0°C during exothermic steps improves yield .

- Critical Parameters :

- pH control : Excess base may deprotonate the amine prematurely, reducing reactivity .

- Moisture sensitivity : Strict anhydrous conditions prevent hydrolysis of chloroacetyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR :

- Pyridine protons : Distinct aromatic signals at δ 8.5–7.5 ppm (pyridin-2-yl group) .

- Acetamide backbone : CH2Cl groups appear as singlets near δ 4.0–4.2 ppm, while N-methyl protons resonate at δ 3.0–3.2 ppm .

- IR spectroscopy :

- Strong C=O stretch at ~1650–1680 cm⁻¹ and C-Cl stretch at ~750–800 cm⁻¹ confirm the acetamide and chloroalkyl groups .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of N-alkylation reactions when synthesizing this compound derivatives?

- Methodological Answer :

- Steric and electronic modulation :

- Use bulky bases (e.g., DIPEA) to direct alkylation to the less hindered nitrogen atom in asymmetric amines .

- Electron-withdrawing substituents on the pyridine ring enhance reactivity at specific sites .

- Catalytic approaches : Transition metal catalysts (e.g., Pd) can enable selective cross-coupling reactions for complex analogs .

- In situ monitoring : Real-time techniques like FTIR or HPLC track intermediate formation, allowing dynamic adjustment of reaction conditions .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data in the conformational analysis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) refinement :

- Compare calculated (e.g., B3LYP/6-31G*) and experimental NMR chemical shifts to validate molecular geometries .

- Adjust solvent models (e.g., PCM for polar solvents) to improve agreement with observed data .

- X-ray crystallography : Single-crystal structures resolve ambiguities in torsional angles and hydrogen bonding networks .

- Dynamic NMR studies : Variable-temperature NMR detects rotational barriers in the acetamide group, reconciling static computational models .

Q. How should researchers design biological activity studies for this compound, considering its structural similarity to known bioactive compounds?

- Methodological Answer :

- Target prioritization : Focus on enzyme classes inhibited by chloroacetamides (e.g., proteases, kinases) using docking studies with PyMol or AutoDock .

- In vitro assays :

- Enzyme inhibition : Measure IC50 values against trypsin-like proteases, leveraging the compound’s electrophilic chloroalkyl group .

- Cellular toxicity : Use MTT assays in HEK293 or HepG2 cells to evaluate cytotoxicity thresholds .

- Comparative studies : Benchmark activity against structurally related compounds (e.g., alpidem analogs) to identify structure-activity relationships (SAR) .

Data Analysis and Contradiction Management

Q. How can researchers address inconsistencies in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Standardized protocols :

- Use USP <1059> guidelines for solubility testing, ensuring consistent temperature (25°C) and agitation .

- Validate purity via HPLC before testing to exclude impurities affecting solubility .

- Advanced techniques :

- Co-solvency studies : Ternary phase diagrams (e.g., water/ethanol/PEG) identify optimal solvent blends .

- Thermodynamic modeling : Hansen solubility parameters predict compatibility with novel solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.